molecular formula C14H13FN6 B2787105 6-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]pyridine-3-carbonitrile CAS No. 2415532-37-3

6-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]pyridine-3-carbonitrile

Cat. No.: B2787105
CAS No.: 2415532-37-3
M. Wt: 284.298
InChI Key: ZZEYOGPPHFXDHS-UHFFFAOYSA-N
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Description

6-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]pyridine-3-carbonitrile is a complex organic compound that features a pyridine ring substituted with a piperazine moiety and a fluoropyrimidine group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]pyridine-3-carbonitrile typically involves multiple steps, starting with the preparation of the key intermediates. One common route includes the reaction of 5-fluoropyrimidine with piperazine under basic conditions to form the intermediate 5-fluoropyrimidin-2-yl-piperazine. This intermediate is then reacted with 6-chloropyridine-3-carbonitrile in the presence of a suitable base, such as potassium carbonate, to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

6-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The fluoropyrimidine group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The piperazine and pyridine rings can be involved in coupling reactions to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution of the fluoropyrimidine group can yield various substituted derivatives with potential biological activities .

Scientific Research Applications

6-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]pyridine-3-carbonitrile has several scientific research applications, including:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.

    Biological Studies: The compound is used in studies to understand its interactions with biological targets and its mechanism of action.

    Chemical Biology: It serves as a tool compound in chemical biology to probe biological pathways and identify new drug targets.

    Industrial Applications: The compound’s unique structure makes it useful in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]pyridine-3-carbonitrile involves its interaction with specific molecular targets in the body. The fluoropyrimidine group can inhibit enzymes involved in DNA synthesis, leading to antiproliferative effects on cancer cells. The piperazine moiety can enhance the compound’s binding affinity to its targets, increasing its potency and selectivity .

Comparison with Similar Compounds

Similar Compounds

    6-(4-(Pyrazine-2-carbonyl)piperazine-1-yl)pyridine-3-carbonitrile: Similar structure but with a pyrazine group instead of a fluoropyrimidine group.

    6-(4-(Pyrimidin-2-yl)piperazine-1-yl)pyridine-3-carbonitrile: Similar structure but without the fluorine atom.

Uniqueness

6-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]pyridine-3-carbonitrile is unique due to the presence of the fluoropyrimidine group, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s metabolic stability and binding affinity, making it a valuable candidate for drug development .

Properties

IUPAC Name

6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN6/c15-12-9-18-14(19-10-12)21-5-3-20(4-6-21)13-2-1-11(7-16)8-17-13/h1-2,8-10H,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZEYOGPPHFXDHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=C(C=C2)C#N)C3=NC=C(C=N3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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